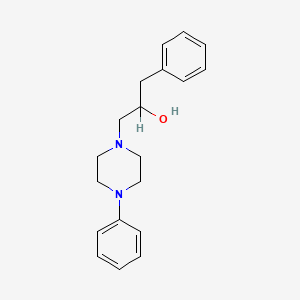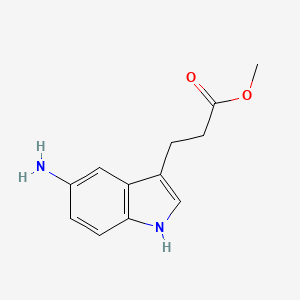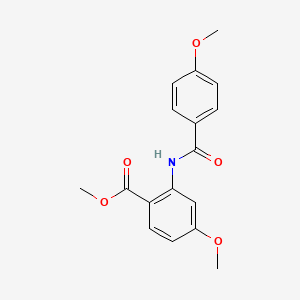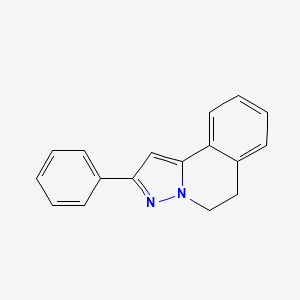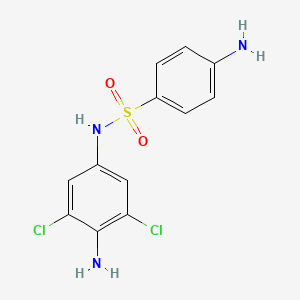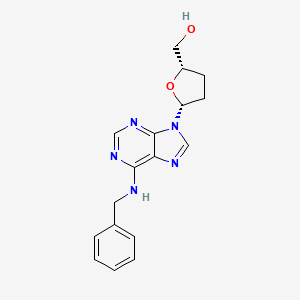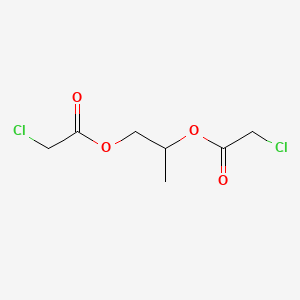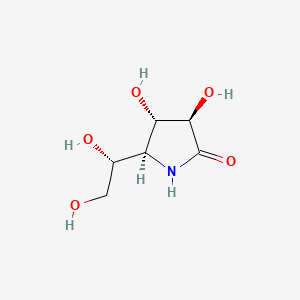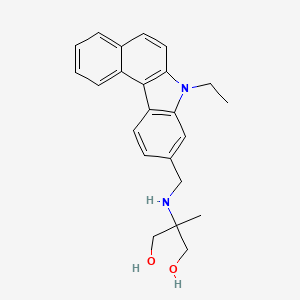
1,3-Propanediol, 2-(((7-ethyl-7H-benzo(c)carbazol-9-yl)methyl)amino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- is a complex organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a benzo©carbazole moiety linked to a propanediol backbone The presence of the ethyl and methyl groups further adds to its structural complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo©carbazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo©carbazole structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Attachment of the propanediol backbone: This step involves the reaction of the benzo©carbazole derivative with 1,3-propanediol under dehydrating conditions to form the desired product.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Modulation of gene expression: The compound may influence the expression of specific genes, resulting in changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanediol, 2-(((7-methyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl-
- 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-ethyl-
- 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-propyl-
Uniqueness
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
129026-46-6 |
|---|---|
Molekularformel |
C23H26N2O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[(7-ethylbenzo[g]carbazol-9-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H26N2O2/c1-3-25-20-11-9-17-6-4-5-7-18(17)22(20)19-10-8-16(12-21(19)25)13-24-23(2,14-26)15-27/h4-12,24,26-27H,3,13-15H2,1-2H3 |
InChI-Schlüssel |
CSAFMNSKQGIHSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C3=C1C=C(C=C3)CNC(C)(CO)CO)C4=CC=CC=C4C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)

